1,5-a-L-Arabinotriose

CAS No.:

Cat. No.: VC16227319

Molecular Formula: C15H26O13

Molecular Weight: 414.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26O13 |

|---|---|

| Molecular Weight | 414.36 g/mol |

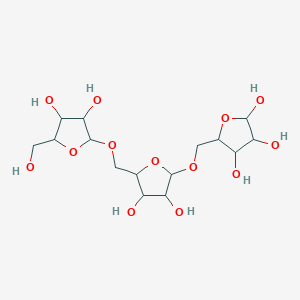

| IUPAC Name | 5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

| Standard InChI | InChI=1S/C15H26O13/c16-1-4-7(17)11(21)14(27-4)25-3-6-9(19)12(22)15(28-6)24-2-5-8(18)10(20)13(23)26-5/h4-23H,1-3H2 |

| Standard InChI Key | OUGBMVAQMSBUQH-UHFFFAOYSA-N |

| Canonical SMILES | C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)O)O)O)O)O)O)O)O |

Introduction

Structural and Biochemical Characterization of 1,5-α-L-Arabinotriose

Molecular Architecture

1,5-α-L-Arabinotriose consists of three α-L-arabinofuranosyl residues connected linearly through α-(1→5) linkages. Its molecular formula is C₁₅H₂₆O₁₃, with a molecular weight of 414.36 g/mol. Unlike branched arabinans in pectic polysaccharides, this trisaccharide adopts a linear conformation, making it a model substrate for studying enzyme specificity toward α-1,5-linked arabinofuranose chains .

Natural Occurrence and Biosynthesis

This oligosaccharide is primarily found in the arabinan components of plant cell walls, particularly in the rhamnogalacturonan I (RG-I) region of pectin. Arabinans contribute to cell wall flexibility and hydration, with 1,5-α-L-arabinotriose representing intermediate products during the enzymatic degradation of longer arabinan chains. Biosynthesis occurs via glycosyltransferases that sequentially add arabinofuranose units to growing chains, though detailed pathways remain under investigation.

Enzymatic Degradation and Substrate Specificity

Exo-1,5-α-L-Arabinanases

Exo-acting arabinanases, such as those from Aspergillus sojae and Streptomyces chartreusis, hydrolyze 1,5-α-L-arabinotriose to release arabinobiose (A2) and arabinose (A1). For example, A. sojae exo-1,5-α-L-arabinanase (41 kDa) cleaves the non-reducing end of the trisaccharide, yielding arabinobiose as the primary product . This enzyme exhibits a Km of 5.3 mg/mL and Vmax of 89.1 μmol/min/mg for 1,5-arabinan substrates, with similar kinetics inferred for shorter oligosaccharides like arabinotriose .

Synergistic Action with Other Hydrolases

Endo-arabinanases and α-L-arabinofuranosidases often act synergistically with exo-enzymes to fully degrade arabinan polymers. For instance, A. sojae exo-arabinanase works in tandem with endo-arabinanases to increase arabinose yield from complex substrates like sugar beet arabinan .

Substrate Specificity and Inhibition

Enzymatic activity toward 1,5-α-L-arabinotriose is highly specific:

-

Branching intolerance: Enzymes like A. sojae exo-arabinanase cannot hydrolyze arabinans with α-1,3-linked side chains .

-

Metal ion effects: Ag⁺ (1 mM) and Cr²⁺ (1 mM) inhibit activity by >90%, while SDS (5 mM) enhances it .

Research Applications and Industrial Relevance

Biomass Saccharification

1,5-α-L-Arabinotriose serves as a diagnostic substrate for optimizing enzymatic cocktails in lignocellulosic biomass processing. For example, its hydrolysis profile helps identify exo- versus endo-acting enzyme contributions in industrial strains .

Food and Beverage Industry

In juice clarification, arabinan-degrading enzymes prevent haze formation by breaking down arabinans, including oligomers like 1,5-α-L-arabinotriose. This application relies on controlled hydrolysis to avoid over-degradation, which could affect texture .

Comparative Analysis of Arabinotriose-Degrading Enzymes

Table 1: Properties of Exo-1,5-α-L-Arabinanases from Microbial Sources

| Organism | Molecular Weight (kDa) | Optimum pH | Optimum Temp (°C) | Primary Products |

|---|---|---|---|---|

| Aspergillus sojae | 41 | 5.0 | 50 | Arabinobiose |

| Streptomyces chartreusis | 43 | 6.0 | 45 | Arabinose |

| Penicillium chrysogenum | 47 | 4.0 | 40 | Arabinobiose |

Table 2: Substrate Specificity of A. sojae Exo-1,5-α-L-Arabinanase

| Substrate | Relative Activity (%) |

|---|---|

| 1,5-α-L-Arabinotriose | 100 |

| 1,5-α-L-Arabinotetraose | 85 |

| Arabinoxylan (branched) | 0 |

| Arabinogalactan | 0 |

Challenges and Future Directions

Structural Resolution Limitations

The flexible furanose ring of arabinotriose complicates crystallographic studies, necessitating advanced NMR techniques for conformational analysis.

Engineering Enhanced Enzymes

Directed evolution of exo-arabinanases could improve their thermostability and tolerance to inhibitory metal ions, broadening industrial applicability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume